2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
The compound contains several functional groups including a butan-2-yl group, a 1H-1,2,4-triazol-5-yl group, and a 2,3-dihydro-1H-isoindole-1,3-dione group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.
Synthesis Analysis
Without specific information on this compound, it’s hard to provide a detailed synthesis analysis. However, compounds with similar structures are often synthesized through multi-step organic reactions that involve the formation of the isoindole ring and the introduction of the triazole and butyl groups.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central isoindole ring. Detailed structural analysis would typically involve techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the presence of the isoindole and triazole rings suggests that it could participate in reactions typical of these heterocycles.Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be influenced by the functional groups present in the compound. For example, the presence of the polar triazole group could enhance solubility in polar solvents.Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing novel derivatives related to the mentioned compound, highlighting their potential in creating new materials with unique properties. Alimi et al. (2021) synthesized a series of novel derivatives, emphasizing the importance of structural characterization through spectral data, including FT-IR, 1H, and 13C NMR, and elemental analyses. This detailed characterization is crucial for understanding the molecular structure and potential applications of these compounds (Alimi et al., 2021).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed safety assessment.
Future Directions
Future research on this compound could involve exploring its potential applications in fields like medicinal chemistry, studying its physical and chemical properties in more detail, and developing efficient methods for its synthesis.
properties
IUPAC Name |
2-[1-(3-butan-2-yl-1H-1,2,4-triazol-5-yl)ethyl]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-4-9(2)13-17-14(19-18-13)10(3)20-15(21)11-7-5-6-8-12(11)16(20)22/h5-10H,4H2,1-3H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUHXGWRWKGDPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NNC(=N1)C(C)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.